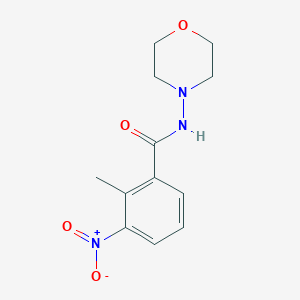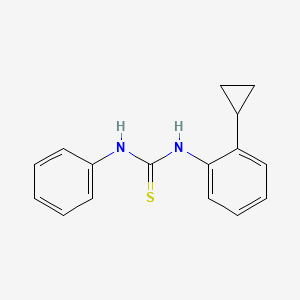
N-(2-cyclopropylphenyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropylphenyl)-N'-phenylthiourea (CPPU) is a synthetic plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is widely used in agriculture to improve the quality and yield of various crops, including grapes, kiwifruit, and apples. CPPU has also been studied for its potential therapeutic properties, including its ability to promote wound healing and stimulate hair growth.
Mechanism of Action
N-(2-cyclopropylphenyl)-N'-phenylthiourea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. N-(2-cyclopropylphenyl)-N'-phenylthiourea promotes cell division by activating the expression of genes involved in cell cycle progression. It also inhibits the activity of enzymes that degrade cytokinins, thereby increasing the concentration of active cytokinins in plant tissues.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-phenylthiourea has been shown to have several biochemical and physiological effects on plants. It increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants from oxidative stress. N-(2-cyclopropylphenyl)-N'-phenylthiourea also increases the concentration of soluble sugars and organic acids in fruits, which improves their flavor and nutritional value. In animal models, N-(2-cyclopropylphenyl)-N'-phenylthiourea has been shown to promote wound healing by increasing the expression of growth factors and extracellular matrix proteins. It also stimulates hair growth by promoting the proliferation of hair follicle cells.
Advantages and Limitations for Lab Experiments
N-(2-cyclopropylphenyl)-N'-phenylthiourea has several advantages for lab experiments. It is stable under a wide range of pH and temperature conditions, making it easy to handle and store. It is also highly soluble in water, which allows for easy administration to plants or animals. However, N-(2-cyclopropylphenyl)-N'-phenylthiourea has some limitations for lab experiments. Its effects on plant growth and development can vary depending on the species, cultivar, and environmental conditions. Its effects on wound healing and hair growth have only been studied in animal models and in vitro, and further research is needed to determine its safety and efficacy in humans.
Future Directions
N-(2-cyclopropylphenyl)-N'-phenylthiourea has several potential future directions for research. Its effects on plant growth and development could be further studied to optimize its use in agriculture. Its potential therapeutic properties could be explored in more detail, particularly its effects on wound healing and hair growth. The safety and efficacy of N-(2-cyclopropylphenyl)-N'-phenylthiourea in humans could be studied in clinical trials. Additionally, new derivatives of N-(2-cyclopropylphenyl)-N'-phenylthiourea could be synthesized and tested for their effects on plant growth and development and their potential therapeutic properties.
Synthesis Methods
N-(2-cyclopropylphenyl)-N'-phenylthiourea can be synthesized by reacting 2-cyclopropylphenyl isothiocyanate with aniline in the presence of a base. The reaction yields N-(2-cyclopropylphenyl)-N'-phenylthiourea as a white crystalline solid with a melting point of 204-206°C. The purity of N-(2-cyclopropylphenyl)-N'-phenylthiourea can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
N-(2-cyclopropylphenyl)-N'-phenylthiourea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size, and delay fruit ripening in various crops. N-(2-cyclopropylphenyl)-N'-phenylthiourea has also been studied for its potential therapeutic properties. It has been shown to promote wound healing in animal models and stimulate hair growth in vitro.
properties
IUPAC Name |
1-(2-cyclopropylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIVPYAGODARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(o-cyclopropylphenyl)-N'-phenylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

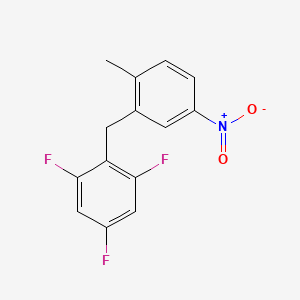
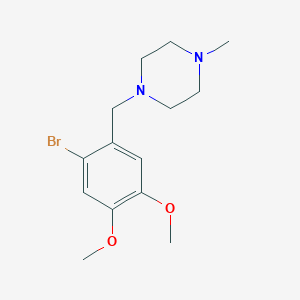
![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)
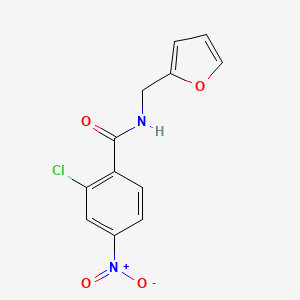
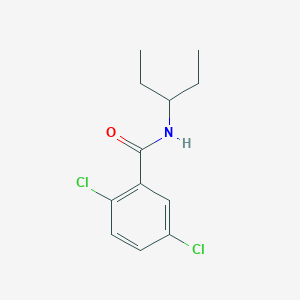
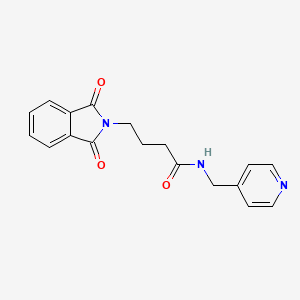
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)
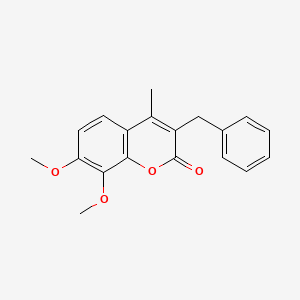
![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
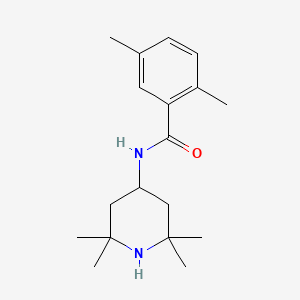
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
